

fundamental properties of iodosyl and iodyl compounds

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Compound of Interest

Compound Name: Iodine peroxide

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An In-depth Technical Guide to the Fundamental Properties of Iodosyl and Iodyl Compounds
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of iodosyl (iodine(III)) and iodyl (iodine(V)) compounds, two classes of hypervalent iodine reagents with significant applications in modern organic synthesis and drug discovery. Hypervalent iodine compounds are defined as containing an iodine atom with a formal electron count greater than the eight electrons of the octet rule.[1][2] Their utility stems from their character as mild, selective, and environmentally benign oxidizing agents, often serving as non-toxic alternatives to heavy metal reagents like those based on lead, mercury, or thallium.[3][4]

Iodosyl Compounds (λ^3 -Iodanes)

Iodosyl compounds, classified as λ^3 -iodanes, feature an iodine atom in the +3 oxidation state.[2] The most common example is iodosylbenzene (PhIO), also known as iodosobenzene.[1][5] These compounds are primarily recognized for their role as oxygen-transfer reagents.[6]

Synthesis of Iodosylbenzene

The most common and practical laboratory synthesis of iodosylbenzene involves the alkaline hydrolysis of (diacetoxyiodo)benzene.[1][7] This precursor is prepared by the oxidation of iodobenzene.[6]

Reaction Scheme:

- $\text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{H}_2\text{O}$ [6]
- $\text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H}$ [6]

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Diacetate_ref [lhead=cluster_step2, ltail=cluster_step1]; } graph [maxWidth=760]
caption="Figure 1: Synthesis workflow for iodosylbenzene."

Structure and Bonding

In the solid state, iodosylbenzene is an amorphous, pale yellow powder that exists as a polymer with $-\text{I}-\text{O}-\text{I}-\text{O}-$ chains, which accounts for its low solubility in most organic solvents. [1][6][8] The bonding in λ^3 -iodanes is described by the 3-center-4-electron (3c-4e) bond model. [9] Theoretical studies confirm that the linkage between iodine and oxygen is a single dative I-O sigma bond, not a double bond. [6] While the polymeric form is common, monomeric derivatives have been synthesized and structurally characterized, offering insight into the fundamental bonding. [6][8]

Property	Value	Source
Iodosylbenzene (Polymeric)		
Molecular Formula	C ₆ H ₅ IO	[5]
Molecular Weight	220.01 g/mol	[10][11]
Appearance	Pale yellow solid	[5][10]
Melting Point	210 °C (explodes)	[1]
I–O Bond Distances (EXAFS)	2.04 Å and 2.37 Å	[8]
2-(tert-butylsulfonyl)iodosylbenzene (Monomeric)		
I–O Bond Distance	1.848 Å	[6]
C–I Bond Distance	2.128 Å	[6]
C–I–O Bond Angle	94.78°	[6]
Table 1: Physical and Structural Properties of Iodosylbenzene and a Monomeric Derivative.		

Reactivity and Mechanisms

Iodosyl compounds are versatile reagents in organic synthesis, primarily acting as mild oxidants.[1]

- **Oxygen Transfer:** Iodosylbenzene is an effective "oxo-transfer reagent," capable of epoxidizing alkenes and converting metal complexes to their corresponding oxo derivatives. [6] It is frequently used with catalysts like TEMPO for the selective oxidation of alcohols to aldehydes and ketones.[12]
- **Transition Metal Catalysis:** It plays a crucial role in forming metal-iodosylbenzene adducts ([M–OIPh]), which are key reactive intermediates in many transition metal-catalyzed oxidation reactions.[8]

- Disproportionation: When heated in water, iodosylbenzene undergoes disproportionation to yield iodylbenzene and iodobenzene.[\[2\]](#)[\[8\]](#)
- Precursor to other Reagents: Iodosylbenzene is a valuable precursor for synthesizing other iodine(III) compounds, such as iodonium salts, by reacting with various nucleophiles in the presence of an acid catalyst.[\[13\]](#)

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PhIO2 [label="Iodylbenzene\n(C₆H₅IO₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PhI [label="Iodobenzene\n(C₆H₅I)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PhIO_start -> mid_point [label=" Heat, H₂O ", arrowhead=none]; mid_point -> PhIO2; mid_point -> PhI; } graph [maxWidth=760] caption="Figure 2: Disproportionation reaction of iodosylbenzene."

Iodyl Compounds (λ^5 -Iodanes)

Iodyl compounds, or λ^5 -iodanes, contain an iodine atom in the +5 oxidation state.[\[2\]](#) The parent compound, iodylbenzene (PhIO₂), is a powerful oxidizing agent, though its applications are somewhat limited by its poor solubility.[\[14\]](#) More synthetically useful derivatives include 2-iodylbenzoic acid (IBX) and the Dess-Martin periodinane (DMP).[\[14\]](#)

Synthesis of Iodylbenzene

Iodylbenzene is not typically available commercially and must be prepared in the laboratory.[\[14\]](#) Common methods involve the oxidation of either iodobenzene or iodosylbenzene.[\[2\]](#)[\[14\]](#) For example, iodosylbenzene can be oxidized using a peracid or hypochlorous acid.[\[14\]](#) The disproportionation of iodosylbenzene in hot water also serves as a synthetic route.[\[2\]](#)[\[8\]](#)

Structure and Bonding

Like iodosylbenzene, iodylbenzene is a polymeric solid that forms higher-order associated structures, leading to its poor solubility in common organic solvents.[\[14\]](#) It is an amphoteric compound, capable of forming salts with both strong acids and alkali metals.[\[14\]](#)

Property	Value	Source
Iodylbenzene		
Molecular Formula	C ₆ H ₅ IO ₂	[2]
Appearance	White to slightly yellow powder	[14]
Solubility in Water	2.8 g/L (12 °C), 12 g/L (100 °C)	[14]

Table 2: Physical Properties of Iodylbenzene.

Reactivity and Applications

Iodyl compounds are strong oxidizing agents.[14] While the parent iodylbenzene has limited use, its derivatives are mainstays in organic synthesis.

- 2-Iodylbenzoic acid (IBX): A mild and highly selective oxidant used for converting alcohols to aldehydes and ketones without over-oxidation.[14]
- Dess-Martin Periodinane (DMP): A tri-O-acyl derivative of IBX, DMP is a widely used gentle oxidant for converting primary and secondary alcohols to carbonyl compounds. Its key advantage is its high solubility in common organic solvents like chloroform and dichloromethane.[14]

Experimental Protocols

Synthesis of Iodosylbenzene from (Diacetoxyiodo)benzene

This protocol is adapted from Organic Syntheses.[7]

- Hydrolysis: In a beaker, add 25 g (0.078 mole) of (diacetoxyiodo)benzene to 150 ml of a 1 N sodium hydroxide solution.
- Trituration: Stir the mixture and triturate (grind) the lumps of solid that form with a stirring rod for 15 minutes. Allow the reaction mixture to stand for an additional 45 minutes to ensure completion.

- **Filtration and Washing:** Add 100 ml of water and stir vigorously. Collect the crude, solid iodosylbenzene on a Büchner funnel. Return the wet solid to the beaker and triturate it in 200 ml of water. Collect the solid again on the Büchner funnel, wash with another 200 ml of water, and dry by maintaining suction.
- **Final Purification:** Place the dried solid in a beaker with 75 ml of chloroform and triturate.
- **Isolation:** Separate the purified iodosylbenzene by filtration and allow it to air-dry. The expected yield is 18.7–20.5 g (85–93%). The product decomposes explosively at its melting point of 210 °C.

Synthesis of Iodylbenzene via Disproportionation

This protocol is based on the known disproportionation reaction.^{[2][8]}

- **Reaction Setup:** Suspend iodosylbenzene (PhIO) in water in a round-bottom flask equipped with a reflux condenser.
- **Heating:** Heat the mixture to boiling (or use steam distillation) to induce disproportionation. The reaction yields iodylbenzene (PhIO_2) and iodobenzene (PhI).
- **Isolation:** Upon cooling, the insoluble, polymeric iodylbenzene will precipitate from the solution. The more volatile iodobenzene can be separated by filtration and subsequent purification of the filtrate (e.g., extraction), while the solid iodylbenzene is collected by filtration, washed with water, and dried.

Applications in Drug Development

Hypervalent iodine compounds are instrumental in the synthesis of complex, biologically active molecules due to their mild and selective reactivity.^{[4][5]}

- **Scaffold Synthesis:** They are used to construct heterocyclic cores that are critical scaffolds in pharmaceuticals, particularly for parasitic infections.^[15]
- **Late-Stage Functionalization:** Their selectivity allows for the introduction of functional groups into complex molecules at late stages of a synthetic sequence, a crucial capability in drug discovery and lead optimization.

- C-H and C-C Bond Formation: Modern applications extend beyond oxidation to include roles in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the synthesis of drug candidates.[2]
- Radioiodination: The principles of iodine chemistry are central to the design of radioiodinated pharmaceuticals used in nuclear medicine for both therapy and diagnosis (e.g., SPECT and PET imaging).[16] While iodosyl and iodyl compounds are not the direct radioiodinating agents, the fundamental understanding of the C-I bond they provide is critical for developing stable radiotracers.[16]

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} graph [maxWidth=760] caption="Figure 3: General workflow showing the application of hypervalent iodine reagents in drug development."

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